Cas no 330793-46-9 ((4-(Phenethylcarbamoyl)phenyl)boronic acid)

(4-(Phenethylcarbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenethylcarbamoyl functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Its boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the construction of biaryl structures. The phenethylcarbamoyl group enhances solubility and stability, broadening its utility in peptide and small-molecule modifications. This compound is particularly useful in the development of protease inhibitors and other bioactive molecules due to its ability to interact with biological targets. High purity and consistent reactivity make it a reliable choice for research applications in drug discovery and materials science. Proper handling under inert conditions is recommended to preserve its integrity.
(4-(Phenethylcarbamoyl)phenyl)boronic acid structure
330793-46-9 structure
Product name:(4-(Phenethylcarbamoyl)phenyl)boronic acid
CAS No:330793-46-9
MF:C15H16BNO3
Molecular Weight:269.10344
MDL:MFCD09027209
CID:829245

(4-(Phenethylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-(Phenethylcarbamoyl)phenyl)boronic acid
    • 4-(2-Phenylethylcarbamoyl)benzeneboronic acid
    • 4-(Phenethylcarbamoyl)phenylboronic acid
    • [4-(2-phenylethylcarbamoyl)phenyl]boronic acid
    • MDL: MFCD09027209
    • インチ: InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18)
    • InChIKey: VTXXKSNJPIRHMK-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)B(O)O

計算された属性

  • 精确分子量: 269.12200
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 6

じっけんとくせい

  • ゆうかいてん: 195-198℃
  • PSA: 69.56000
  • LogP: 0.72980

(4-(Phenethylcarbamoyl)phenyl)boronic acid Security Information

(4-(Phenethylcarbamoyl)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(Phenethylcarbamoyl)phenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
P335345-10mg
4-(Phenethylcarbamoyl)phenylboronic Acid
330793-46-9
10mg
$ 50.00 2022-06-03
abcr
AB247819-25 g
4-[(2-Phenylethyl)carbamoyl]benzeneboronic acid, 98%; .
330793-46-9 98%
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€531.90 2023-04-27
eNovation Chemicals LLC
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Alichem
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330793-46-9 98%
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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4-(Phenethylcarbamoyl)phenylboronic acid
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Aaron
AR00C11K-5g
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Aaron
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A2B Chem LLC
AF60124-1g
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330793-46-9 98%
1g
$25.00 2024-04-20
A2B Chem LLC
AF60124-25g
4-(Phenethylcarbamoyl)phenylboronic acid
330793-46-9 98%
25g
$209.00 2024-04-20
A2B Chem LLC
AF60124-250mg
4-(Phenethylcarbamoyl)phenylboronic acid
330793-46-9 98%
250mg
$10.00 2024-04-20

(4-(Phenethylcarbamoyl)phenyl)boronic acid 関連文献

(4-(Phenethylcarbamoyl)phenyl)boronic acidに関する追加情報

Introduction to (4-(Phenethylcarbamoyl)phenyl)boronic Acid

The compound (4-(Phenethylcarbamoyl)phenyl)boronic acid with CAS No 330793-46-9 is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex organic compounds and materials. This compound, often abbreviated as PEP boronic acid, is a derivative of phenylboronic acid with a phenethylcarbamoyl substituent at the para position of the phenyl ring. Its structure makes it highly versatile for various applications in drug discovery, material science, and chemical synthesis.

Recent advancements in chemical synthesis have highlighted the importance of (4-(Phenethylcarbamoyl)phenyl)boronic acid in constructing bioactive molecules and advanced materials. The compound's unique combination of a boronic acid group and a phenethylcarbamoyl substituent provides an excellent platform for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are pivotal in modern organic synthesis.

One of the most notable applications of PEP boronic acid is in the development of novel pharmaceutical agents. Researchers have utilized this compound to synthesize bioactive molecules with potential anti-cancer, anti-inflammatory, and neuroprotective properties. For instance, studies published in 2023 demonstrate how PEP boronic acid can be employed to create small molecules that target specific proteins involved in cancer progression, offering promising leads for drug development.

In addition to its role in drug discovery, (4-(Phenethylcarbamoyl)phenyl)boronic acid has found applications in material science. Its ability to participate in cross-coupling reactions allows for the synthesis of advanced polymers and materials with tailored electronic properties. Recent research has explored its use in creating conjugated polymers for organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.

The synthesis of PEP boronic acid involves a multi-step process that begins with the preparation of phenethylamine derivatives. The key steps include nucleophilic substitution, carbamoylation, and subsequent functionalization to introduce the boronic acid group. Optimization of these steps has been a focus of recent studies, with researchers developing more efficient and scalable methods to produce this compound on an industrial scale.

From an environmental standpoint, PEP boronic acid exhibits favorable properties that make it suitable for green chemistry practices. Its synthesis can be carried out under mild conditions with high atom economy, reducing waste and minimizing environmental impact. Furthermore, its applications often align with sustainable goals, such as developing eco-friendly materials and energy-efficient technologies.

In conclusion, (4-(Phenethylcarbamoyl)phenyl)boronic acid (CAS No 330793-46-9) is a versatile compound with significant potential across multiple disciplines. Its role in modern organic synthesis continues to expand as researchers uncover new applications and optimize its production processes. With ongoing advancements in chemical technology and materials science, this compound is poised to play an increasingly important role in shaping future innovations.

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